3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine
Overview
Description
Pyrazolo[3,4-b]pyridine derivatives are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . They are part of anxiolytic drugs and a drug for the treatment of pulmonary hypertension .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The chemical structure of the synthesized compound was established based on elemental analysis and spectral data .Chemical Reactions Analysis
1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : A study by Halim and Ibrahim (2022) discusses the synthesis of a novel compound closely related to 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. They employed ring opening and closure reactions in their synthesis, demonstrating the compound's structural stability and high reactivity for nucleophilic attack (Halim & Ibrahim, 2022).
Spectral and Quantum Studies : The same study also provided in-depth spectral analysis and quantum studies, including theoretical electronic absorption spectra, hyper conjugative interactions, and thermodynamic properties, which are crucial for understanding the compound's behavior and potential applications (Halim & Ibrahim, 2022).
Antibacterial and Antifungal Activities
- Antimicrobial Properties : Research by Maqbool et al. (2014) focused on the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, revealing good antibacterial properties in some synthesized compounds (Maqbool et al., 2014).
Antitumor Activities
- Antitumor Applications : El-Borai, Rizk, Abd‐Aal, and El-Deeb (2012) reported on the antitumor activity of pyrazolo[3,4-b]pyridine derivatives against liver cell lines, highlighting the potential of these compounds in cancer research (El-Borai et al., 2012).
Chemical Transformations and Reactivity
- Reactivity and Transformations : A study by Biffin, Brown, and Porter (1968) explored the transformation of pyrimidines into pyrazoles, which is relevant for understanding the chemical reactivity of similar compounds, including 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine (Biffin et al., 1968).
Miscellaneous Applications
- Synthesis of Nucleosides : Research by Sanghvi et al. (1989) on the synthesis of various C-4 substituted pyrazolo[3,4-b]pyridine nucleosides for biological activity testing adds another dimension to the potential applications of this compound (Sanghvi et al., 1989).
Future Directions
The development of an effective synthetic approach to novel derivatives of said heterocyclic system containing both an amino group and additional functionality in the pyridine ring would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .
properties
IUPAC Name |
5-methoxy-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-12-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWKPLSJQMSZSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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